

reproducibility of results using EGFR peptide (985-996) across different labs

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Compound of Interest

Compound Name: *Epidermal Growth Factor
Receptor Peptide (985-996)*

Cat. No.: *B560354*

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A Guide to Enhancing Reproducibility with EGFR Peptide (985-996)

For Researchers, Scientists, and Drug Development Professionals

The pursuit of reproducible scientific outcomes is paramount in research and development. This guide provides a comparative overview of the epidermal growth factor receptor (EGFR) peptide (985-996), a critical tool in studying EGFR signaling and developing targeted therapies. While direct inter-laboratory studies on the reproducibility of results using this specific peptide are not readily available in published literature, this document aims to foster reproducibility by presenting standardized data, detailed experimental protocols, and clear visual representations of its biological context and experimental applications.

The EGFR peptide (985-996) is a synthetic fragment corresponding to amino acids 985-996 of the human EGFR protein.^[1] This region is located in the C-terminal tail and is crucial for downstream signaling.^[1] The peptide serves as a specific substrate for EGFR's tyrosine kinase activity, making it a valuable reagent for in vitro kinase assays to quantify enzyme function and to screen for potential inhibitors.^[1] The use of a chemically defined peptide substrate like this is considered to enhance assay fidelity and reproducibility compared to using less defined protein preparations.^[1]

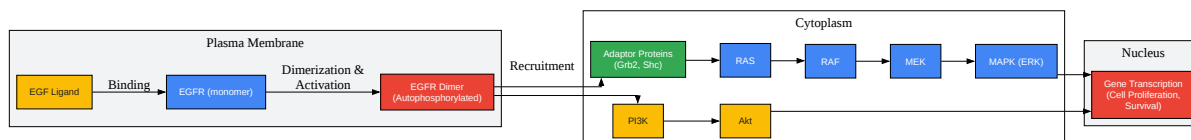
Comparative Product Information

Ensuring the quality and consistency of the EGFR peptide (985-996) is the first step toward reproducible experiments. Below is a comparison of the physicochemical properties of this peptide as reported by various suppliers. Researchers should always refer to the certificate of analysis provided with their specific lot for the most accurate information.

Property	Amerigo Scientific[2]	MedchemExpress[3]	APExBIO[4]
Sequence	H ₂ N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH	Not explicitly stated, but implied by name.	H ₂ N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH
Molecular Formula	C ₆₁ H ₉₃ N ₁₃ O ₂₃	C ₆₁ H ₉₃ N ₁₃ O ₂₃	C ₆₁ H ₉₃ N ₁₃ O ₂₃
Molecular Weight	1376.46 g/mol	1376.46 g/mol	1376.46 g/mol
CAS Number	96249-43-3	96249-43-3	Not specified
Purity	98.41%	High purity (specific percentage not listed on the main page)	High purity (specific percentage not listed on the main page)
Solubility	Insoluble in EtOH; ≥10.12 mg/mL in H ₂ O with sonication; ≥137.6 mg/mL in DMSO	Soluble in DMSO	Insoluble in EtOH; ≥10.12 mg/mL in H ₂ O with sonication; ≥137.6 mg/mL in DMSO
Storage	Store at -20°C	Store at -20°C	Store at -20°C

EGFR Signaling Pathway

The EGFR signaling cascade is a cornerstone of cell biology, regulating processes like proliferation and differentiation.[5][6] Upon ligand binding, EGFR dimerizes and autophosphorylates tyrosine residues in its C-terminal domain, creating docking sites for SH2-domain-containing proteins.[2] This initiates downstream pathways, primarily the MAPK, Akt, and JNK cascades.[2]



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EGFR signaling cascade overview.

Experimental Protocols for Reproducibility

Consistent use of well-defined protocols is essential for achieving reproducible results. Below is a generalized protocol for an in vitro EGFR kinase assay using the EGFR peptide (985-996) as a substrate. This protocol is based on common methodologies described in the literature.[7][8][9]

Objective: To measure the kinase activity of recombinant EGFR by quantifying the phosphorylation of the EGFR peptide (985-996).

Materials:

- Recombinant human EGFR kinase domain
- EGFR peptide (985-996)
- ATP
- Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[8]
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8][9]
- 384-well white plates

- Plate reader capable of luminescence detection

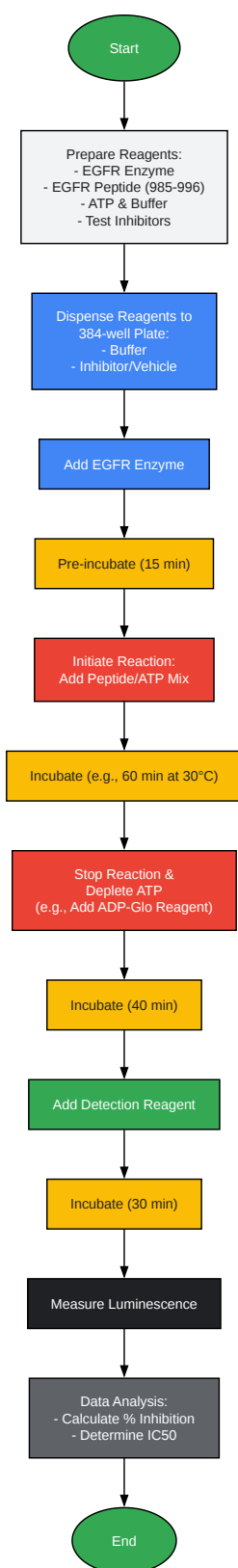
Protocol:

- Reagent Preparation:
 - Prepare a stock solution of EGFR peptide (985-996) in an appropriate solvent (e.g., DMSO or water, based on supplier data).
 - Prepare a stock solution of ATP. The final concentration in the assay will typically be at or near the K_m for ATP.
 - Dilute the recombinant EGFR enzyme in kinase reaction buffer to the desired working concentration.
- Assay Setup:
 - Add 5 μ L of kinase reaction buffer to each well of a 384-well plate.
 - For inhibitor studies, add 1 μ L of the test compound at various concentrations or DMSO as a vehicle control.
 - Add 2 μ L of the EGFR enzyme solution to each well.
 - Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Kinase Reaction:
 - Prepare a substrate mix containing the EGFR peptide (985-996) and ATP in kinase reaction buffer.
 - Initiate the kinase reaction by adding 2 μ L of the substrate mix to each well.
 - Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
- Signal Detection (using ADP-Glo™ as an example):

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Experimental Workflow Diagram

To visualize the logical flow of a typical kinase inhibitor screening experiment using the EGFR peptide (985-996), the following diagram can be used.



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Workflow for an EGFR kinase inhibition assay.

By standardizing materials and methods as outlined in this guide, the scientific community can move toward greater reproducibility in the study of EGFR signaling and the development of novel therapeutics.

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